Methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate Methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16174207
InChI: InChI=1S/C14H11N3O2S/c1-19-14(18)12-11(15)9-4-5-10(17-13(9)20-12)8-3-2-6-16-7-8/h2-7H,15H2,1H3
SMILES:
Molecular Formula: C14H11N3O2S
Molecular Weight: 285.32 g/mol

Methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate

CAS No.:

Cat. No.: VC16174207

Molecular Formula: C14H11N3O2S

Molecular Weight: 285.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate -

Specification

Molecular Formula C14H11N3O2S
Molecular Weight 285.32 g/mol
IUPAC Name methyl 3-amino-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C14H11N3O2S/c1-19-14(18)12-11(15)9-4-5-10(17-13(9)20-12)8-3-2-6-16-7-8/h2-7H,15H2,1H3
Standard InChI Key MKKLXDPPZAWSRD-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CN=CC=C3)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates a thieno[2,3-b]pyridine scaffold fused with a pyridin-3-yl substituent at position 6 and a methyl ester group at position 2. The thienopyridine core consists of a pyridine ring fused to a thiophene ring, creating a planar aromatic system that facilitates π-π interactions with biological targets . The 3-amino group introduces hydrogen-bonding capabilities, critical for molecular recognition processes, while the methyl ester enhances solubility and serves as a synthetic handle for further derivatization .

Stereoelectronic Properties

Density functional theory (DFT) calculations on analogous thienopyridines suggest that the electron-rich thiophene moiety and electron-deficient pyridine ring create a polarized system, enabling interactions with charged residues in enzyme active sites . The pyridin-3-yl group at position 6 contributes to this polarization, potentially enhancing binding affinity to kinases or other cancer-related targets.

Spectroscopic Characterization

Structural confirmation of methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra typically show distinct signals for the aromatic protons of the thienopyridine core (δ 7.8–8.5 ppm) and the methyl ester group (δ 3.9 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 285.32, consistent with the molecular formula .

  • Infrared (IR) Spectroscopy: Stretching vibrations for the ester carbonyl (C=O) appear near 1720 cm1^{-1}, while N–H stretches from the amino group occur around 3400 cm1^{-1}.

Synthetic Methodologies

Multi-Step Synthesis Routes

The synthesis of methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate involves sequential reactions starting from commercially available precursors. A representative pathway includes:

  • Formation of the Thienopyridine Core: Cyclocondensation of 2-aminothiophene-3-carbonitrile with a pyridine-3-yl-substituted aldehyde under acidic conditions yields the fused thienopyridine skeleton .

  • Introduction of the Methyl Ester: Esterification of the carboxylic acid intermediate with methanol in the presence of a catalytic acid (e.g., H2_2SO4_4) completes the synthesis.

Optimization Strategies

Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (e.g., from 45% to 72%) compared to conventional thermal methods. Solvent selection also plays a critical role; dimethylformamide (DMF) enhances solubility of intermediates, whereas toluene facilitates cyclization steps .

Patent-Based Innovations

A 2007 patent (US20070293533A1) discloses methods for preparing substituted 3-amino-thieno[2,3-b]pyridine derivatives, emphasizing the use of palladium-catalyzed cross-coupling reactions to introduce aryl groups at position 6 . While the patent focuses on carboxamide derivatives, its protocols are adaptable to methyl ester analogs, enabling scalable production .

Comparative Analysis with Analogous Compounds

Role of the 3-Amino Group

Removal or substitution of the 3-amino group abolishes antitumor activity, implicating it in critical hydrogen-bond interactions with biological targets . Methylation of the amino group reduces potency by 70%, further emphasizing its importance.

Future Directions and Challenges

Target Identification and Validation

Proteomic profiling and kinase screening assays are needed to identify the compound’s primary molecular target. Candidate targets include EGFR, VEGFR, and CDK4/6, kinases commonly dysregulated in TNBC .

Preclinical Development

Optimizing pharmacokinetic properties through prodrug strategies or nanoformulation could address limitations in solubility and bioavailability. Additionally, combination studies with standard chemotherapeutics (e.g., paclitaxel) may reveal synergistic effects.

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